(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Description
This compound is a highly complex polycyclic ether-lactone featuring a heptacyclic framework with fused oxygen-containing rings (3,6,10,16-tetraoxa) and a ketone group at position 15. The structure includes a methyl group at position 1 and an isopropyl group at position 7, enhancing its lipophilicity. Such oxygen-rich polycyclic systems are often associated with natural products derived from marine actinomycetes or terrestrial plants, where they may serve as defense molecules or signaling agents .
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11?,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
DFBIRQPKNDILPW-KTGKZQHOSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The multiple oxygen atoms and the hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
The compound (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . Its structural features suggest it may interact with biological targets involved in cancer cell proliferation and survival. Specifically, studies have shown that similar compounds with tetraoxaheptacyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Antiviral Properties
The compound has also been investigated for its antiviral effects , particularly against Hepatitis C Virus (HCV). Patent literature suggests that derivatives of this compound can be synthesized to enhance their efficacy against viral replication . This application is critical given the global burden of viral infections and the need for new antiviral agents.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties , potentially benefiting conditions like Alzheimer's disease. The mechanism could involve the modulation of oxidative stress pathways and the inhibition of neuroinflammation .
Organic Electronics
The compound's unique structure makes it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs). Research has identified similar polycyclic compounds that serve as effective materials for light emission due to their electronic properties and stability under operational conditions .
Coatings and Polymers
Due to its chemical stability and functional groups, this compound can be utilized in the development of advanced coatings and polymers . These materials can exhibit enhanced durability and resistance to environmental factors, making them suitable for applications in construction and automotive industries .
Bioremediation
There is potential for this compound to be used in bioremediation processes . Its ability to interact with various environmental pollutants can facilitate the breakdown of harmful substances in contaminated sites. Research into similar compounds has shown effectiveness in degrading heavy metals and organic pollutants through microbial action .
Pesticide Development
The compound's structural characteristics may lend themselves to the development of new pesticides that are more environmentally friendly compared to traditional options. By modifying its structure, it could target specific pests while minimizing harm to non-target organisms and ecosystems .
Case Studies
Mechanism of Action
The mechanism by which (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one exerts its effects is not well-documented. its multiple functional groups and complex structure suggest that it could interact with various molecular targets, potentially affecting pathways involved in oxidation-reduction reactions, signal transduction, or enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound surpasses others in cyclization (heptacyclic vs. penta-/hexacyclic systems), which may enhance binding specificity to biological targets .
Functional Groups : Unlike the azaheterocycles in and , the target lacks nitrogen but features multiple ethers, suggesting divergent solubility and reactivity.
Bioactivity Potential: Marine-derived analogs (e.g., ) show antimicrobial properties, while plant-derived variants (e.g., ) exhibit anti-inflammatory effects.
Biological Activity
The compound known as (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex polycyclic structure with potential biological activities that warrant detailed examination. This article aims to consolidate existing research on its biological properties and therapeutic potential.
- Molecular Formula : C15H24O5
- Molecular Weight : 288.35 g/mol
- Structural Characteristics : The compound features multiple oxygen atoms incorporated into its cyclic structure which may influence its reactivity and biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar compounds in the context of orthopoxviruses. For instance:
- Case Study : A related class of compounds demonstrated significant antiviral activity against variola virus (the causative agent of smallpox) with selectivity indices exceeding 1000 in vitro . This suggests that compounds with similar structural motifs may also exhibit antiviral properties.
Anticancer Activity
Preliminary investigations into compounds with structural similarities show promise in targeting cancer cells selectively:
- Research Finding : A glucose-conjugated derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This raises the possibility that our compound could be engineered for targeted cancer therapies.
The mechanism by which such compounds exert their biological effects often involves:
- Interaction with Cellular Receptors : Compounds may bind to specific receptors or enzymes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Data Tables
| Biological Activity | Compound Type | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Antiviral | 1-Hydroxyimidazoles | SI = 1072 (Vaccinia Virus) | |
| Anticancer | Glucose-Conjugate | N/A |
Research Findings
- Antiviral Efficacy : The compound's structural analogs have shown efficacy against various strains of orthopoxviruses.
- Cytotoxicity Studies : Investigations into the cytotoxic effects reveal a potential for selective targeting of cancerous tissues.
Q & A
Q. How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
